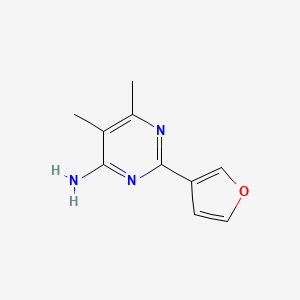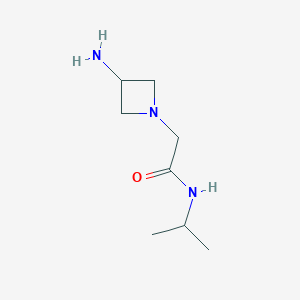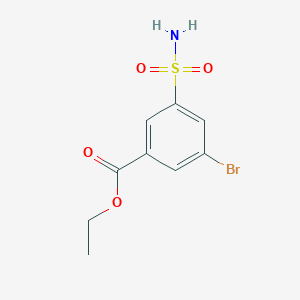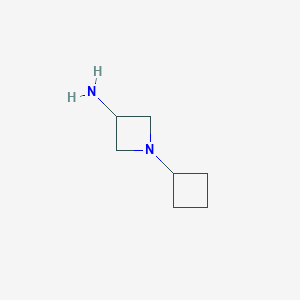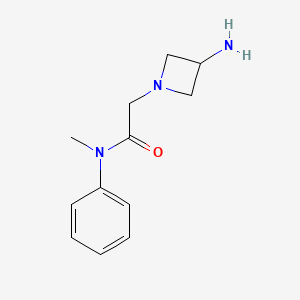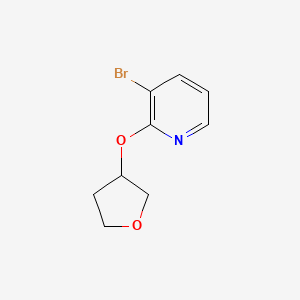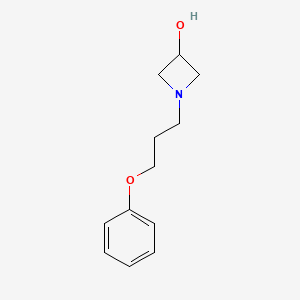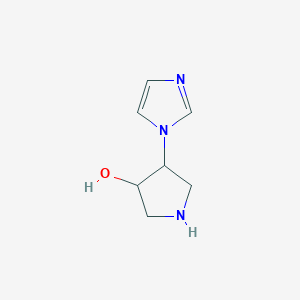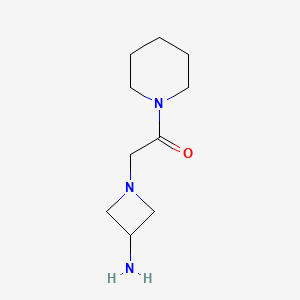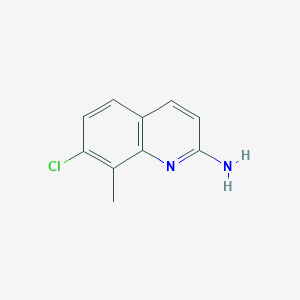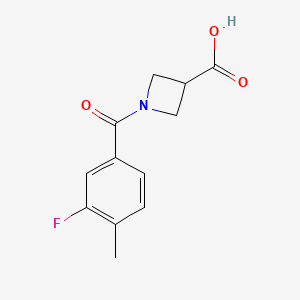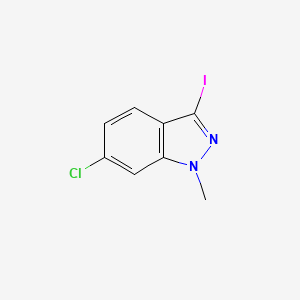
6-chloro-3-iodo-1-methyl-1H-indazole
Overview
Description
6-chloro-3-iodo-1-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H6ClIN2 and its molecular weight is 292.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 6-chloro-3-iodo-1-methyl-1H-indazole is the Checkpoint kinase 1 (Chk1) . Chk1 is a serine/threonine-specific protein kinase that plays a crucial role in cell cycle regulation, particularly in response to DNA damage. By inhibiting Chk1, this compound can disrupt the cell cycle and potentially induce cell death .
Mode of Action
This compound interacts with its target, Chk1, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal function of Chk1, leading to an interruption in the cell cycle and potentially inducing cell death .
Biochemical Pathways
The inhibition of Chk1 by this compound affects the cell cycle regulation pathway. Chk1 is a key player in the DNA damage response pathway, where it halts the cell cycle to allow for DNA repair. By inhibiting Chk1, this compound disrupts this pathway, potentially leading to cell death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the cell cycle. By inhibiting Chk1, the compound interferes with the normal progression of the cell cycle, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
6-chloro-3-iodo-1-methyl-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphoinositide 3-kinase δ, which is involved in cell signaling pathways . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, leading to the modulation of enzyme activity and subsequent biochemical effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the growth of neoplastic cell lines by causing a block in the G0–G1 phase of the cell cycle . Additionally, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . This compound can form hydrogen bonds and other non-covalent interactions with target proteins, resulting in the modulation of their activity. For example, its interaction with phosphoinositide 3-kinase δ leads to the inhibition of this enzyme, thereby affecting downstream signaling pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over extended periods. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential long-term effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound can effectively modulate enzyme activity and cellular responses without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. For example, its interaction with phosphoinositide 3-kinase δ affects the metabolism of phosphoinositides, which are crucial for cell signaling and membrane dynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound within specific tissues and cells are influenced by its interactions with transport proteins and its physicochemical properties.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may accumulate in the nucleus, where it can influence gene expression and other nuclear processes. Its localization within the cell is essential for its ability to modulate specific biochemical pathways and cellular functions.
Properties
IUPAC Name |
6-chloro-3-iodo-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWBJGPOMSRQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260656-83-4 | |
| Record name | 6-chloro-3-iodo-1-methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
